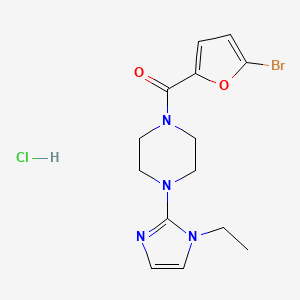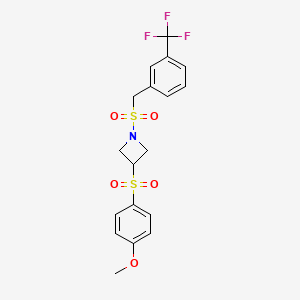
3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine involves the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs) and proteasomes. HDACs are enzymes that play a crucial role in gene expression and are involved in various diseases such as cancer and neurodegenerative disorders. Proteasomes are protein complexes that are involved in the degradation of misfolded and damaged proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine have been extensively studied. It has been shown to induce cell death in various cancer cell lines. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Furthermore, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is its specificity for HDACs and proteasomes. This specificity makes it a valuable tool for studying the mechanism of action of these enzymes and proteins. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine. One direction is the development of new drugs and therapies based on this compound for the treatment of various diseases. Another direction is the exploration of its potential as a tool for studying the mechanism of action of other enzymes and proteins. Additionally, there is a need for further research on the safety and toxicity of this compound to determine its potential for clinical use.
Conclusion:
In conclusion, 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a chemical compound that has shown promising results in various scientific research applications. Its specificity for HDACs and proteasomes makes it a valuable tool for studying the mechanism of action of these enzymes and proteins. However, further research is needed to explore its potential for clinical use and to determine its safety and toxicity.
合成法
The synthesis of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine has been reported in various studies. One of the most common methods of synthesis involves the reaction of 3-(trifluoromethyl)benzylamine with 4-methoxyphenylsulfonyl chloride in the presence of a base. The resulting product is then treated with a sulfonyl azide to obtain the final product.
科学的研究の応用
3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine has shown promising results in various scientific research applications. It has been used as a tool to study the mechanism of action of various enzymes and proteins. It has also been used in the development of new drugs and therapies for various diseases such as cancer, diabetes, and Alzheimer's.
特性
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO5S2/c1-27-15-5-7-16(8-6-15)29(25,26)17-10-22(11-17)28(23,24)12-13-3-2-4-14(9-13)18(19,20)21/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIDLWQJFZVOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

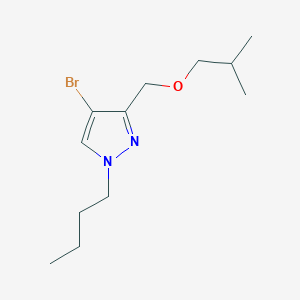

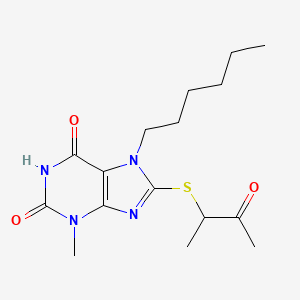

![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2855546.png)
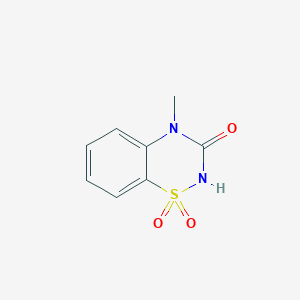
![5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2855550.png)

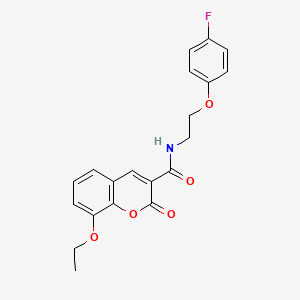


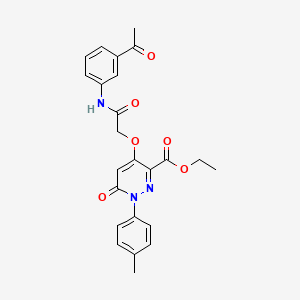
![7-Fluoro-3-[[1-(2-phenoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2855560.png)
